9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

Lipophilicity Physicochemical profiling Medicinal chemistry

9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-79-8) is a fully synthetic small-molecule purine derivative with the molecular formula C19H23N5O3 and molecular weight 369.4 g/mol. It belongs to the 8,9-dihydro-7H-purine-6-carboxamide chemotype, a scaffold extensively explored in kinase inhibitor and MTH1 inhibitor programs.

Molecular Formula C19H23N5O3
Molecular Weight 369.425
CAS No. 899741-79-8
Cat. No. B2893875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
CAS899741-79-8
Molecular FormulaC19H23N5O3
Molecular Weight369.425
Structural Identifiers
SMILESCCC(CC)C1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=C(C=C3)OCC)C(=O)N
InChIInChI=1S/C19H23N5O3/c1-4-11(5-2)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)12-7-9-13(10-8-12)27-6-3/h7-11H,4-6H2,1-3H3,(H2,20,25)(H,22,26)
InChIKeyDUIBUDSSTIGMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-79-8) Baseline Identity and Structural Class


9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-79-8) is a fully synthetic small-molecule purine derivative with the molecular formula C19H23N5O3 and molecular weight 369.4 g/mol . It belongs to the 8,9-dihydro-7H-purine-6-carboxamide chemotype, a scaffold extensively explored in kinase inhibitor and MTH1 inhibitor programs [1][2]. The compound features three distinct substituents: a 4-ethoxyphenyl group at N9, a branched pentan-3-yl (1-ethylpropyl) group at C2, and a primary carboxamide at C6. This substitution pattern differentiates it from the more common 2-aryl/9-alkyl arrangement found in many purine-based kinase inhibitors.

Why Generic Substitution Fails for 9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-79-8)


Within the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide class, minor substituent changes at N9 and C2 can drastically alter target engagement, selectivity profile, and physicochemical properties [1]. The 4-ethoxyphenyl group at N9 confers distinct electronic and lipophilic character compared to methoxy or halogenated analogs, directly affecting π-stacking and hydrogen-bonding interactions with kinase hinge regions [2]. The branched pentan-3-yl substituent at C2 introduces steric constraints that are absent in linear alkyl or planar aryl analogs, potentially modulating isoform selectivity and metabolic stability [1]. Consequently, generic substitution with a different N9-aryl or C2-alkyl purine-6-carboxamide, even from the same patent family, cannot guarantee equivalent biochemical activity, cellular potency, or ADME behavior without experimental confirmation.

Quantitative Differentiation Evidence for 9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide vs. Closest Analogs


Predicted Lipophilicity (cLogP) Differentiation: 4-Ethoxyphenyl vs. 4-Methoxyphenyl and 4-Chlorophenyl N9 Analogs

The 4-ethoxyphenyl substituent at N9 is predicted to increase lipophilicity relative to the common 4-methoxyphenyl analog, while remaining less lipophilic than the 4-chlorophenyl variant. This physicochemical difference directly influences membrane permeability, plasma protein binding, and metabolic clearance, making the ethoxy-substituted compound a strategically balanced scaffold for oral bioavailability optimization [1].

Lipophilicity Physicochemical profiling Medicinal chemistry

Sterically Differentiated C2 Substituent: Pentan-3-yl vs. n-Pentyl, Isopropyl, and Phenyl Analogs

The branched pentan-3-yl (1-ethylpropyl) substituent at C2 introduces greater steric bulk and conformational restriction than linear n-pentyl or smaller branched groups such as isopropyl, while lacking the planarity of a phenyl ring. In structurally related purine-based kinase inhibitors, the size and shape of the C2 substituent directly influence complementarity with the hydrophobic back pocket and selectivity across kinase isoforms [1].

Steric effects Isoform selectivity Structure-activity relationship

Class-Level Kinase Inhibition: Purine-6-Carboxamide Scaffold Activity with 8-Oxo Functionality

The 8-oxo-8,9-dihydro-7H-purine-6-carboxamide scaffold has been characterized as a protein kinase inhibitor chemotype in patent literature, with representative compounds demonstrating biochemical inhibition of multiple kinases [1]. Independently, purine-based MTH1 inhibitors bearing a 6-carboxamide group have shown submicromolar potency in enzymatic assays [2]. The target compound combines the 8-oxo functionality, the N9-4-ethoxyphenyl group, and the C2-pentan-3-yl substituent—a combination not explicitly profiled in the disclosed datasets.

Kinase inhibition MTH1 inhibition Purine scaffold

Synthetic Accessibility and C2-Alkyl Purine Differentiation vs. C2-Aryl Purine Analogs

The C2-pentan-3-yl substituent is derived from a commercially available aliphatic aldehyde (2-ethylbutanal), whereas C2-aryl analogs require substituted benzaldehydes. The synthetic route disclosed in CN101679432A involves condensation of (Z)-1-(2-amino-1,2-dicyanovinyl)-3-arylurea intermediates with aldehydes in the presence of triethylamine, followed by cyclization to the purine core [1]. Aliphatic aldehydes generally react more rapidly and with fewer side products than electron-deficient aryl aldehydes, potentially translating to higher synthetic yields and lower procurement costs for the pentan-3-yl-substituted compound compared to 2-aryl variants.

Synthetic chemistry Chemical procurement Building block availability

Recommended Application Scenarios for 9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-79-8)


Kinase Inhibitor Lead Optimization: Exploring C2-Alkyl Steric Effects on Isoform Selectivity

The branched pentan-3-yl group at C2 provides a sterically differentiated alternative to common C2-aryl or linear alkyl substituents. Research groups optimizing purine-based kinase inhibitors can use this compound as a tool to probe how C2 branching geometry affects selectivity across kinase profiling panels, leveraging the class-level SAR established in CN101679432A [1].

MTH1 Inhibitor Development: Probing N9-Aryl Lipophilicity Tolerance

Building on the MTH1 inhibitor pharmacophore described by Kumar et al. [2], the 4-ethoxyphenyl group at N9 offers intermediate lipophilicity (cLogP ~3.2) that can help define the optimal lipophilicity window for MTH1 engagement and cellular activity, bridging the gap between more polar methoxy and more lipophilic chloro analogs.

Structure-Activity Relationship (SAR) Expansion of Purine-6-Carboxamide Libraries

This compound fills an underrepresented region of chemical space in purine-6-carboxamide libraries by combining a branched C2-alkyl group with a medium-sized N9-aryl ether. It serves as a key intermediate for further derivatization (e.g., amide hydrolysis, N-alkylation) and can anchor focused library synthesis aimed at identifying novel kinase or MTH1 inhibitors with differentiated selectivity profiles [1][2].

Physicochemical Property Benchmarking for Oral Bioavailability Optimization

With a molecular weight of 369.4, cLogP ~3.2, and only one H-bond donor (carboxamide NH2), this compound falls within oral drug-like space. It can serve as a reference compound for benchmarking the impact of 4-ethoxyphenyl and pentan-3-yl substitution on permeability, solubility, and microsomal stability in ADME assays relative to 4-methoxyphenyl and C2-phenyl comparator molecules.

Quote Request

Request a Quote for 9-(4-ethoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.